molecular formula C17H25BO3 B567630 2-(3-(Cyclopropylmethoxy)-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1218789-80-0

2-(3-(Cyclopropylmethoxy)-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B567630
CAS No.: 1218789-80-0
M. Wt: 288.194
InChI Key: WTNWSYMMRFNVGS-UHFFFAOYSA-N
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Description

2-(3-(Cyclopropylmethoxy)-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has garnered interest in various fields of scientific research This compound is notable for its unique structure, which includes a cyclopropylmethoxy group and a tetramethyl-1,3,2-dioxaborolane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(Cyclopropylmethoxy)-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-(Cyclopropylmethoxy)-5-methylphenol and 4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

    Coupling Reaction: The key step involves a coupling reaction between the phenol derivative and the dioxaborolane. This can be achieved using palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.

    Reaction Conditions: Typical conditions for the Suzuki-Miyaura coupling include the use of a palladium catalyst (e.g., Pd(PPh3)4), a base (e.g., K2CO3), and a solvent (e.g., toluene or DMF) under an inert atmosphere at elevated temperatures (e.g., 80-100°C).

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(3-(Cyclopropylmethoxy)-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding boronic acids or esters.

    Reduction: Reduction reactions can convert the boron moiety into different functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the boron atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium perborate (NaBO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be employed under mild conditions, often in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields boronic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

2-(3-(Cyclopropylmethoxy)-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:

    Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds via cross-coupling reactions.

    Medicinal Chemistry: The compound’s unique structure makes it a valuable intermediate in the development of pharmaceuticals, especially those targeting specific enzymes or receptors.

    Material Science:

    Biological Studies: The compound can be used to study biological pathways and mechanisms, particularly those involving boron-containing compounds.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: A simpler boronic acid used in similar cross-coupling reactions.

    4,4,5,5-Tetramethyl-2-(phenyl)-1,3,2-dioxaborolane: A structurally similar compound with a phenyl group instead of the cyclopropylmethoxy group.

    Cyclopropylmethoxybenzene: Lacks the boron moiety but shares the cyclopropylmethoxy group.

Uniqueness

2-(3-(Cyclopropylmethoxy)-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the combination of the cyclopropylmethoxy group and the dioxaborolane moiety. This combination imparts distinct reactivity and potential for diverse applications in synthesis and medicinal chemistry, setting it apart from simpler boronic acids and related compounds.

Properties

IUPAC Name

2-[3-(cyclopropylmethoxy)-5-methylphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25BO3/c1-12-8-14(10-15(9-12)19-11-13-6-7-13)18-20-16(2,3)17(4,5)21-18/h8-10,13H,6-7,11H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTNWSYMMRFNVGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)OCC3CC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70675289
Record name 2-[3-(Cyclopropylmethoxy)-5-methylphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70675289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1218789-80-0
Record name 2-[3-(Cyclopropylmethoxy)-5-methylphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70675289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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